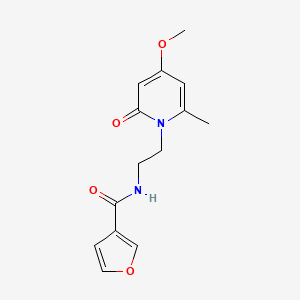

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-3-carboxamide

Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridinone core (2-oxopyridin-1(2H)-yl) linked via an ethyl group to a furan-3-carboxamide moiety. The pyridinone ring is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 6, respectively.

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-10-7-12(19-2)8-13(17)16(10)5-4-15-14(18)11-3-6-20-9-11/h3,6-9H,4-5H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRIMMRICAPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring linked to a pyridine derivative, which includes a methoxy and a methyl group on the pyridine. This unique structural arrangement contributes to its biological activity, particularly in cancer research.

This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . EZH2 is involved in gene silencing through methylation of histone proteins, and its inhibition can lead to the reactivation of tumor suppressor genes, making this compound a candidate for cancer therapeutics .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly through its interaction with EZH2. By inhibiting this enzyme, the compound may reverse epigenetic silencing associated with various cancers. In vitro studies have demonstrated its effectiveness against several cancer cell lines, showcasing IC50 values that suggest potent activity .

Antimicrobial Activity

While the primary focus has been on anticancer properties, there is emerging evidence suggesting that derivatives related to this compound may also exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies indicate that specific functional groups are crucial for enhancing antimicrobial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its pyridinone-ethyl-furan carboxamide architecture. Below is a comparative table highlighting key structural differences and similarities with related compounds:

Key Structural and Functional Differences

Pyridinone vs. Dihydropyridine Cores: The target compound’s pyridinone ring (oxidized form) likely confers greater metabolic stability compared to the 1,4-dihydropyridine in AZ257, which is prone to oxidation and degradation . The 4-methoxy and 6-methyl groups on the pyridinone may enhance lipophilicity and membrane permeability relative to halogenated analogs like AZ257 (4-bromophenyl).

Carboxamide Substituents: Unlike hydrazinyl derivatives in , the target’s carboxamide group is linked to a pyridinone-ethyl chain, which may reduce electrophilicity and improve safety profiles.

Research Findings and Implications

Metabolic Stability: Pyridinone derivatives generally exhibit superior metabolic stability over dihydropyridines due to reduced oxidative susceptibility .

Target Selectivity : The ethyl linker and furan carboxamide moiety may enable selective interactions with kinase ATP-binding pockets, similar to fused-ring furopyridines in –4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.